![molecular formula C24H26N4O4S B2611103 2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide CAS No. 730242-60-1](/img/structure/B2611103.png)
2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide
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Overview
Description
The compound “2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide” is a complex organic molecule that contains several functional groups and rings, including a cyano group (-CN), a morpholine ring, a pyrrolidine ring, and an amide group (-CONH2). These groups are known to impart specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and pyrrolidine rings would add a three-dimensional aspect to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the cyano group might undergo hydrolysis to form a carboxylic acid, while the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Compounds with structures involving elements such as morpholine, pyrrolidinyl, and cyano groups have been extensively studied for their reactivity and utility in organic synthesis. For instance, the morpholine and piperidine enamines of cyclohexanone reacted with phenyl vinyl sulfone to yield substituted alkylated enamines, showcasing a method for creating more complex molecules from simpler precursors (Risaliti, Fatutta, & Forchiassin, 1967). Similarly, treatment of cyclopent-2-enone with morpholine under specific conditions led to amino-substituted bent metallocenes, demonstrating the applicability of such compounds in organometallic chemistry (Knüppel et al., 2000).
Biological Activities
Research into compounds with similar functional groups has also highlighted potential biological activities. For example, novel sulfonylbiscompounds carrying dihydropyridine and other moieties synthesized from related intermediates displayed significant in vitro anticancer activity against human breast cancer cell lines, underscoring the therapeutic potential of such molecules (Ghorab, Al-Said, & Nissan, 2012).
Material Science and Photophysical Properties
In material science, the synthesis and evaluation of pyridine compounds, including those substituted with morpholino groups, have been investigated for their emissive properties. These studies aim to develop highly emissive fluorophores for applications in solution and solid states, highlighting the versatility of such compounds in advanced material applications (Hagimori et al., 2019).
Mechanism of Action
The compound also contains a cyano group and a phenylprop-2-enamide moiety, which could potentially undergo reactions such as the Suzuki–Miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, which could potentially modify the compound’s structure and alter its interactions with its targets .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition . These factors would also influence the compound’s bioavailability .
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the pathways it affects. These effects could include changes in gene expression, protein function, cellular signaling, and other biological processes .
Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability . For example, certain conditions could enhance or inhibit the compound’s interactions with its targets, alter its pharmacokinetics, or affect its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyano-N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c25-18-20(16-19-6-2-1-3-7-19)24(29)26-22-17-21(8-9-23(22)27-10-4-5-11-27)33(30,31)28-12-14-32-15-13-28/h1-3,6-9,16-17H,4-5,10-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJMXZXANFYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C(=CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)-3-phenylprop-2-enamide |
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